molecular formula C17H23BO4 B1422131 (E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate CAS No. 1132669-74-9

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B1422131
CAS No.: 1132669-74-9
M. Wt: 302.2 g/mol
InChI Key: GKWJVFYWVQLYNW-VAWYXSNFSA-N
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Description

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a specialized boronic ester that serves as a versatile building block in synthetic organic chemistry. This compound integrates a pinacol boronic ester moiety with an α,β-unsaturated acrylate system, making it particularly valuable for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . These reactions are a cornerstone of modern synthesis for the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems, aromatic rings, and heterocycles that are foundational structures in medicinal chemistry and materials science . The presence of the ester functionality allows for additional post-coupling functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols, providing a handle for further molecular diversification in multi-step synthesis strategies . Compounds of this class have been investigated for their role in the development of new catalytic systems and in the preparation of conjugated polymers where the controlled introduction of electron-withdrawing ester groups is desirable for tuning electronic properties . The boronic ester group is known for its stability under ambient conditions, yet it remains reactive under appropriate coupling conditions. This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJVFYWVQLYNW-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682246
Record name Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132669-74-9
Record name Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Substituted Phenylboronic Acid Derivatives

The key precursor is typically prepared via borylation of halogenated phenyl compounds . A common method involves:

  • Bromination or Iodination: Starting from phenyl derivatives, halogenation at the desired position (e.g., ortho or para relative to existing substituents) is performed using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
  • Borylation: The halogenated phenyl compound is subjected to Miyaura borylation conditions, which involve:
- Reagents: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Palladium(0) complex, such as Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reflux under inert atmosphere (N2 or Ar) for 12-24 hours

This yields the corresponding phenylboronic ester, specifically the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative.

Formation of the Dioxaborolane Ring

The boronic acid is stabilized with pinacol to form the tetramethyl-dioxaborolane ring, which enhances stability and reactivity in subsequent coupling reactions.

Coupling with Ethyl Acrylate

Suzuki-Miyaura Cross-Coupling

The core step involves coupling the boronate ester with an appropriate halogenated ethyl acrylate derivative, typically an ethyl 3-bromoacrylate or ethyl 3-iodoacrylate .

Reaction conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture
Temperature 80–100°C
Atmosphere Inert (N₂ or Ar)
Duration 12–24 hours

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the C–C bond between the phenyl ring and the acrylate moiety.

Stereochemical Control

The (E)-configuration of the acrylate is typically maintained under these conditions, especially when using stabilized vinyl halides and controlled reaction temperatures.

Notes on Reaction Optimization and Purification

  • Catalyst loading is optimized to balance yield and cost, often around 1–5 mol%.
  • Base choice influences the rate and selectivity; potassium carbonate is common.
  • Solvent choice affects solubility and reaction rate; THF is frequently used.
  • Purification is achieved via column chromatography, employing silica gel with suitable eluents such as hexane/ethyl acetate mixtures.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve safety, control, and scalability. Reaction parameters are optimized to maximize yield and minimize by-products, with emphasis on:

  • Catalyst recycling
  • Solvent recovery
  • Waste minimization

Data Table Summarizing Preparation Methods

Step Reagents Conditions Key Features References
Borylation B2Pin2, Pd catalyst, KOAc Reflux in THF, inert atmosphere Stable boronate ester formation ,
Coupling Boronate ester, halogenated acrylate, Pd catalyst, base 80–100°C, inert, 12–24h Stereoselective (E)-alkene formation ,

Supporting Research Findings

  • Efficiency: The Suzuki-Miyaura coupling of phenylboronic esters with vinyl halides consistently yields high purity (above 85%) of the target compound with stereoselectivity favoring the (E)-isomer.
  • Yield Data: Typical yields range from 70% to 90%, depending on substrate purity and reaction optimization.
  • Reaction Monitoring: TLC, NMR, and HPLC are used to confirm completion and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

  • Palladium Catalyst: : Commonly used catalysts include Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

  • Base: : Common bases include sodium carbonate, potassium phosphate, and cesium carbonate.

  • Solvent: : Reactions are typically carried out in solvents such as toluene, ethanol, or water.

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: is widely used in scientific research due to its role in cross-coupling reactions. Its applications include:

  • Chemistry: : Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: : Employed in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: : Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

  • Industry: : Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The compound exerts its effects through the Suzuki-Miyaura cross-coupling mechanism . The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic ester, and finally reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily the palladium-catalyzed intermediates and the final biaryl compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Ethyl (2E)-2-Cyano-3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acrylate
  • Structure: Substitution of the acrylate’s β-hydrogen with a cyano group.
  • Impact: The cyano group is a stronger electron-withdrawing substituent than the acrylate ester, increasing electrophilicity and reactivity in cross-coupling reactions.
  • Molecular Weight : 327.189 (vs. 302.17 for the target compound) .
Ethyl (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Acrylate (Z-20)
  • Structure : Z-isomer of the target compound.
  • Impact : The stereochemistry significantly affects reactivity. The Z-isomer is synthesized via isomerization of the E-isomer with a 66% yield, but it is less stable due to steric hindrance between the boronate and ester groups .
(E)-2-(2-(5-Chloropent-3-en-1-yl)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (S46)
  • Structure : Replaces the acrylate with a chloropentenyl chain.
  • Impact : The alkyl chloride substituent directs reactivity toward intramolecular cyclization (e.g., Pd-catalyzed allyl-aryl cross-coupling) rather than cross-coupling, yielding carbocycles in 80% efficiency .

Reactivity in Cross-Coupling and Functionalization

Compound Key Functional Group Reactivity Profile Yield in Key Reactions
Target Compound (E-isomer) Acrylate ester High reactivity in Suzuki-Miyaura couplings due to E-configuration and EW effect Not specified
Z-20 (Z-isomer) Acrylate ester (Z-config.) Lower thermal stability; prone to isomerization to E-form 66% (synthesis)
Ethyl (2E)-2-Cyano... Cyano + acrylate Enhanced electrophilicity for cross-coupling; potential for nitrile-based chemistry Not specified
S46 (chloropentenyl) Alkyl chloride Intramolecular cyclization favored over cross-coupling 80%

Physical and Chemical Properties

Property Target Compound Z-20 Ethyl (2E)-2-Cyano... S46
Molecular Weight 302.17 226.08 327.189 368.8 (as product)
Storage Conditions Inert atmosphere, 2–8°C Similar Similar Not specified
Stability Moderate (boronate ester) Low (Z-isomer) High Moderate (alkyl chloride)

Biological Activity

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate, identified by its CAS number 1009307-13-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structure which includes a dioxaborolane moiety that may contribute to its pharmacological properties.

  • Molecular Formula : C₁₁H₁₉BO₄
  • Molecular Weight : 226.08 g/mol
  • IUPAC Name : (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
  • SMILES Notation : CCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to this compound. These activities include:

  • Anticancer Activity : Research indicates that boron-containing compounds can exhibit significant anticancer properties. For instance, derivatives of methyl cinnamates have shown promising results in inhibiting cancer cell lines and glycosidase activity, suggesting a potential role in cancer therapeutics .
  • Antimicrobial Properties : Some studies have reported that similar boron-containing compounds possess antimicrobial activity against various strains including multidrug-resistant bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from low micromolar levels, indicating their potency against resistant strains .
  • Enzyme Inhibition : Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This can lead to applications in managing diseases such as diabetes and cancer by targeting critical enzymatic functions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against MRSA and other resistant strains
Enzyme InhibitionSignificant inhibition of glycosidases

Detailed Study Insights

  • Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in cancer cells by triggering mitochondrial pathways and cell cycle arrest at the G2/M phase. This suggests a dual mechanism of action involving both direct cytotoxic effects and modulation of cellular signaling pathways.
  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of related compounds against various bacterial strains. The results indicated that some derivatives exhibited MIC values as low as 4 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium species .
  • Safety Profile : Toxicity studies conducted on animal models revealed that these compounds generally exhibit acceptable safety margins at therapeutic doses. For example, no acute toxicity was observed in mice at doses up to 2000 mg/kg .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹³C and ¹H NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) confirm boronate integration and acrylate geometry .
  • Chromatography : TLC (Rf = 0.24 in pentane/EtOAc) and HPLC monitor purity .
  • Mass Spectrometry : High-resolution MS validates molecular formulae (e.g., C₁₈H₂₃BO₄) .

How can researchers address contradictions in stereochemical outcomes during derivatization?

Advanced Research Focus
Discrepancies in Z/E isomer ratios (e.g., 9:1 in chlorination reactions vs. Z-dominated outcomes in selenoboration ) arise from steric and electronic factors. Methodological adjustments, such as using bulky ligands or low-temperature conditions, can bias selectivity. Computational modeling (DFT) of transition states aids in rational design .

What role does the boronate ester play in transition metal-free reactions?

Advanced Research Focus
The boronate group acts as a Lewis acid, polarizing alkynes or alkenes for nucleophilic attacks. In selenoboration, the dioxaborolane stabilizes intermediates, enabling anti-addition to alkynes with electron-withdrawing substituents (e.g., CF₃ groups) .

How is this compound utilized in prodrug design for medicinal chemistry?

Advanced Research Focus
The boronate moiety enables conjugation with hydroxylamine derivatives to form hydrolytically stable prodrugs. For example, DCC-mediated condensation with O-(4-boronate-benzyl)hydroxylamine generates tumor-targeting agents, with in vitro hydrolysis studies confirming controlled release .

What purification challenges arise during synthesis, and how are they resolved?

Basic Research Focus
Byproducts like proto-debrominated materials (5:1 impurity ratio) require silica gel chromatography with ethyl acetate/hexane gradients (e.g., 6% EtOAc in hexane) . Acidic additives (1% Et₃N) suppress boronate hydrolysis during purification .

How does electronic modulation of the aryl ring affect cross-coupling efficiency?

Advanced Research Focus
Electron-deficient aryl rings (e.g., nitro or cyano substituents) accelerate oxidative addition in Pd-catalyzed couplings but may reduce boronate stability. Hammett studies correlate σ values with reaction rates, guiding substrate design .

What strategies improve the stability of this compound under ambient conditions?

Basic Research Focus
Storage under inert atmosphere (N₂/Ar) at –20°C prevents boronate oxidation. Lyophilization or formulation with stabilizers (e.g., BHT) extends shelf life. NMR monitoring of decomposition (e.g., B–O bond cleavage) informs storage protocols .

How is this compound applied in enantioselective carbocycle formation?

Advanced Research Focus
Pd-catalyzed allyl-aryl coupling with chiral ligands (e.g., BINAP) generates enantiomerically enriched carbocycles. Key parameters include ligand ee (>90%), temperature (60°C), and substrate stoichiometry (1:1 aryl bromide:acrylate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

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